molecular formula C17H26N4O3 B3011283 N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049418-21-4

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B3011283
CAS No.: 1049418-21-4
M. Wt: 334.42
InChI Key: IVAWUYOLGZHOFR-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group, making it a valuable molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Ethylation: The piperazine intermediate is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Oxalamide Formation: The final step involves the reaction of the ethylated piperazine with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is studied for its potential as an antagonist or agonist in various receptor-mediated pathways.

    Biological Studies: It serves as a tool in studying the binding affinity and activity of piperazine derivatives in biological systems.

    Industrial Applications: Used in the synthesis of more complex molecules for pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological pathways. The compound’s methoxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, its methoxyphenyl group enhances its binding affinity and selectivity towards certain receptors, making it a valuable compound in drug development and research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-ethyl-N'-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-3-18-16(22)17(23)19-8-9-20-10-12-21(13-11-20)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAWUYOLGZHOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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